molecular formula C7H16F2N2 B13182822 (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine

(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine

Cat. No.: B13182822
M. Wt: 166.21 g/mol
InChI Key: UGWQCTZTVZULMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine is a chemical compound with the molecular formula C7H16F2N2. It is characterized by the presence of an amino group, two fluorine atoms, and a propyl group attached to a central carbon atom. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoropropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine: Characterized by the presence of two fluorine atoms and an amino group.

    (3-Amino-2,2-difluoropropyl)(methyl)(ethyl)amine: Similar structure but with an ethyl group instead of a propyl group.

    (3-Amino-2,2-difluoropropyl)(methyl)(butyl)amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H16F2N2

Molecular Weight

166.21 g/mol

IUPAC Name

2,2-difluoro-N'-methyl-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C7H16F2N2/c1-6(2)11(3)5-7(8,9)4-10/h6H,4-5,10H2,1-3H3

InChI Key

UGWQCTZTVZULMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC(CN)(F)F

Origin of Product

United States

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